

# A Comparative Spectroscopic Guide: 5-Bromoindan-2-ol vs. Indan-2-ol

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## Compound of Interest

Compound Name: **5-Bromoindan-2-ol**

Cat. No.: **B118872**

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This guide provides a detailed spectroscopic comparison between **5-Bromoindan-2-ol** and the parent compound, Indan-2-ol. Due to the limited availability of direct experimental spectra for **5-Bromoindan-2-ol**, this document presents a combination of experimental data for Indan-2-ol and predicted data for **5-Bromoindan-2-ol**. This comparison is intended to serve as a valuable tool for the characterization and validation of these compounds in a research and development setting.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Indan-2-ol (experimental) and **5-Bromoindan-2-ol** (predicted). These tables are designed for easy comparison of the expected spectral features.

Table 1:  $^1\text{H}$  NMR Data (Predicted for **5-Bromoindan-2-ol** vs. Experimental for Indan-2-ol)

Proton Assignment	5-Bromoindan-2-ol (Predicted Chemical Shift, $\delta$ ppm)	Indan-2-ol (Experimental Chemical Shift, $\delta$ ppm)	Predicted Multiplicity
H-1, H-3 (CH <sub>2</sub> )	2.85 - 3.40	2.78 - 3.30	dd, dd
H-2 (CH-OH)	~4.6	~4.5	p
OH	Variable	Variable	br s
H-4	~7.3	7.10 - 7.25	d
H-6	~7.2	7.10 - 7.25	dd
H-7	~7.0	7.10 - 7.25	d

Note: Predicted shifts are based on the additive effects of the bromine substituent on the aromatic ring of the Indan-2-ol structure.

Table 2: <sup>13</sup>C NMR Data (Predicted for **5-Bromoindan-2-ol** vs. Experimental for Indan-2-ol)

Carbon Assignment	5-Bromoindan-2-ol (Predicted Chemical Shift, $\delta$ ppm)	Indan-2-ol (Experimental Chemical Shift, $\delta$ ppm)
C-1, C-3	~40	39.7
C-2	~74	73.5
C-3a, C-7a (Quaternary)	~142, ~144	141.2
C-4	~129	126.6
C-5	~120 (C-Br)	124.7
C-6	~130	124.7
C-7	~126	126.6

Note: Predicted shifts are based on established substituent effects of bromine on a benzene ring, applied to the Indan-2-ol carbon framework.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	5-Bromoindan-2-ol (Predicted Wavenumber, $\text{cm}^{-1}$ )	Indan-2-ol (Experimental Wavenumber, $\text{cm}^{-1}$ )	Vibrational Mode
O-H	3200-3600 (broad)	3200-3600 (broad)	Stretching
Aromatic C-H	3000-3100	3010-3070	Stretching
Aliphatic C-H	2850-2960	2840-2960	Stretching
C=C	1450-1600	1460, 1580	Aromatic Ring Stretching
C-O	1050-1150	~1090	Stretching
C-Br	500-600	-	Stretching

Table 4: Mass Spectrometry Data

Parameter	5-Bromoindan-2-ol (Predicted)	Indan-2-ol (Experimental)
Molecular Formula	$\text{C}_9\text{H}_9\text{BrO}$	$\text{C}_9\text{H}_{10}\text{O}$
Molecular Weight	213.07 g/mol	134.18 g/mol
$[\text{M}]^+$ , $[\text{M}+2]^+$	m/z 212, 214 (approx. 1:1 ratio)	m/z 134
Key Fragment Ions	m/z 133 ( $[\text{M-Br}]^+$ ), 115 ( $[\text{M-Br-}\text{H}_2\text{O}]^+$ )	m/z 116 ( $[\text{M-}\text{H}_2\text{O}]^+$ ), 91 ( $[\text{C}_7\text{H}_7]^+$ )

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of the solid compound (5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- $^1\text{H}$  NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.

## 2. Infrared (IR) Spectroscopy

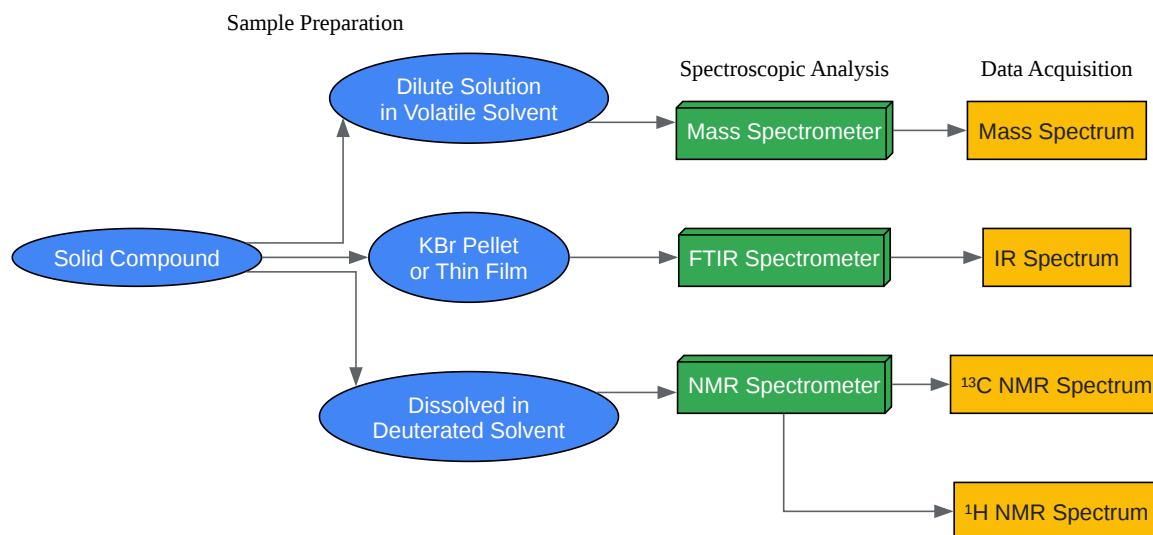
- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr)[1][2][3].
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum is taken and automatically subtracted from the sample spectrum[4].

## 3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile)[4].
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used[4][5][6][7][8][9].
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired over a suitable mass-to-charge ( $m/z$ ) range to observe the molecular ion and key fragment ions. For compounds containing bromine, the characteristic isotopic pattern of  $[\text{M}]^+$  and  $[\text{M}+2]^+$  in an approximate 1:1 ratio is a key diagnostic feature[10][11][12][13].

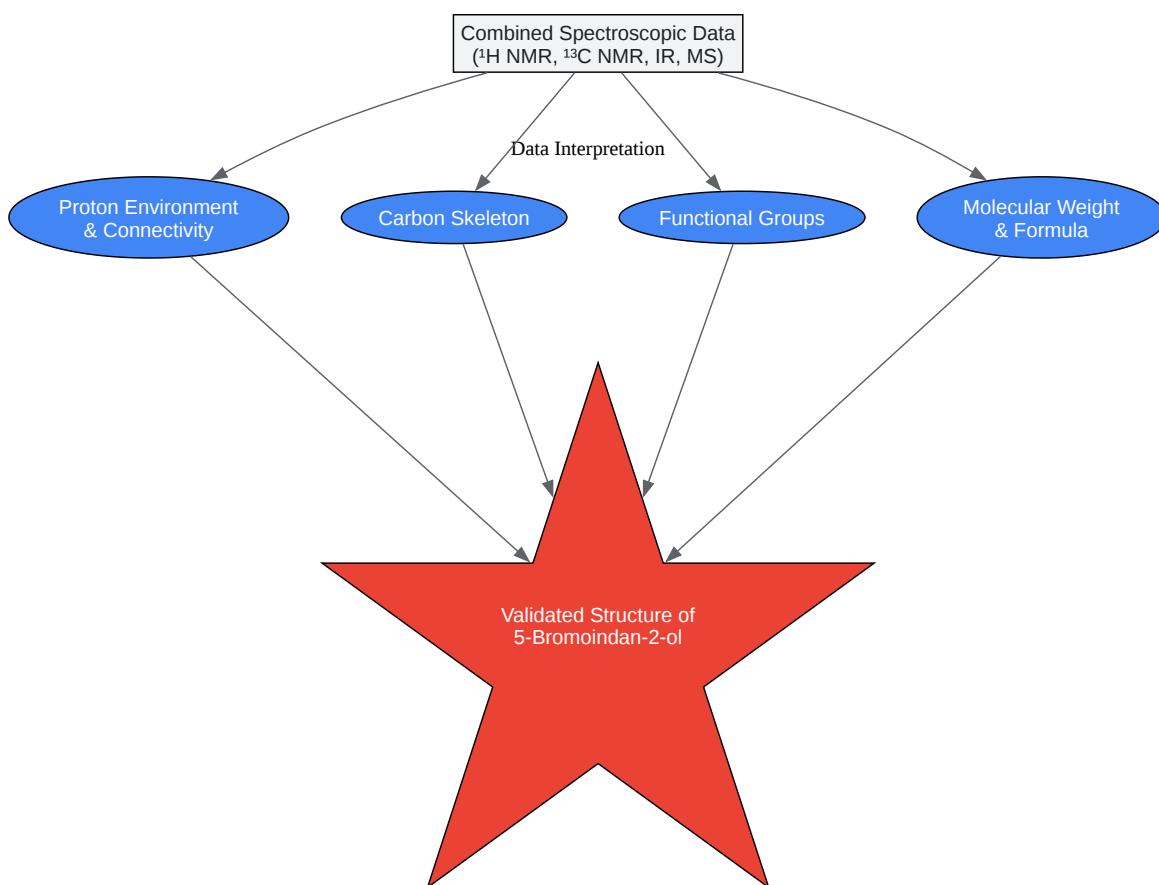
# Visualization of Experimental Workflow and Structural Validation

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical process of validating the chemical structure using the combined spectroscopic data.



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Caption: Experimental workflow for the spectroscopic characterization of a solid organic compound.



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Caption: Logical relationship for the validation of the chemical structure of **5-Bromoindan-2-ol**.

## Conclusion

This guide provides a foundational comparison of the spectroscopic properties of **5-Bromoindan-2-ol** and Indan-2-ol. While the data for **5-Bromoindan-2-ol** is predictive, it offers a strong basis for researchers to interpret experimental results. The provided protocols and workflows serve as a general methodology for the characterization of these and similar compounds. Accurate structural elucidation is paramount in drug development, and the combined application of these spectroscopic techniques provides a robust framework for achieving this.

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